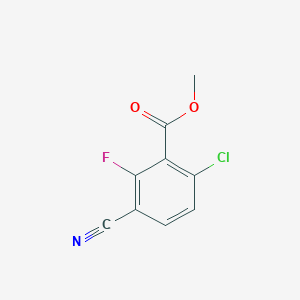

Methyl 3-cyano-6-chloro-2-fluorobenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 3-cyano-6-chloro-2-fluorobenzoate is an organic compound with the molecular formula C9H5ClFNO2 and a molecular weight of 213.59 g/mol . It is characterized by the presence of a cyano group, a chloro group, and a fluoro group attached to a benzoate moiety. This compound is often used in various chemical research and industrial applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl 3-cyano-6-chloro-2-fluorobenzoate can be synthesized through several methods. One common synthetic route involves the reaction of 3-cyano-6-chloro-2-fluorobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, allowing the esterification process to proceed efficiently .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction environments to ensure consistent product quality .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 3-cyano-6-chloro-2-fluorobenzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

Nucleophilic Substitution: Substituted benzoates with various functional groups.

Hydrolysis: 3-cyano-6-chloro-2-fluorobenzoic acid.

Reduction: 3-amino-6-chloro-2-fluorobenzoate.

Aplicaciones Científicas De Investigación

Methyl 3-cyano-6-chloro-2-fluorobenzoate is utilized in various scientific research fields:

Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Biology: In the study of enzyme interactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of methyl 3-cyano-6-chloro-2-fluorobenzoate involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the chloro and fluoro groups influence the compound’s reactivity and stability. These interactions can affect various biochemical pathways and molecular processes .

Comparación Con Compuestos Similares

Similar Compounds

Methyl 3-cyano-6-chloro-2-fluorobenzoate: Similar in structure but with different substituents.

Methyl 4-cyano-3-fluorobenzoate: Differing in the position of the cyano and fluoro groups.

Methyl 3-chloro-2-cyano-6-fluorobenzoate: Similar but with a different arrangement of substituents.

Uniqueness

This compound is unique due to its specific combination of cyano, chloro, and fluoro groups, which confer distinct chemical properties and reactivity patterns. This uniqueness makes it valuable in specialized applications where these properties are advantageous .

Actividad Biológica

Methyl 3-cyano-6-chloro-2-fluorobenzoate, with the CAS number 1805111-00-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies based on diverse research findings.

- Molecular Formula : C₉H₅ClFNO₂

- Molecular Weight : 213.59 g/mol

- Density : 1.4 g/cm³

- Boiling Point : 299.2 °C at 760 mmHg

- Flash Point : 134.8 °C

These properties suggest that this compound is a stable compound with a moderate boiling point, making it suitable for various chemical reactions and potential therapeutic applications.

Biological Activity Overview

The biological activity of this compound has been evaluated primarily in the context of its antiviral and anticancer properties. The following sections detail specific activities observed in various studies.

Antiviral Activity

Recent studies have focused on the compound's potential as an antiviral agent, particularly against hepatitis C virus (HCV). In a structure-activity relationship (SAR) study, various derivatives were synthesized and tested for their anti-HCV activity. Notably, compounds with similar structural motifs exhibited significant antiviral effects, indicating that modifications at specific positions can enhance efficacy.

| Compound | EC₅₀ (μM) | SI (Selectivity Index) |

|---|---|---|

| This compound | TBD | TBD |

| Compound A | 0.09 | 154 |

| Compound B | 1.32 | TBD |

Table 1: Summary of antiviral activity against HCV

The SAR analysis indicated that the presence of certain functional groups significantly influences the antiviral potency. For instance, the introduction of lipophilic groups at specific positions was found to enhance activity while reducing cytotoxicity .

Anticancer Activity

In addition to its antiviral properties, this compound has shown promise in anticancer applications. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including melanoma and breast cancer cells.

A recent study reported that derivatives of this compound exhibited significant cytotoxic effects on A2058 human melanoma cells:

| Compound | IC₅₀ (μM) | Cancer Type |

|---|---|---|

| This compound | TBD | Melanoma |

| Compound C | <0.05 | Breast Cancer |

| Compound D | 0.5 | Lung Cancer |

Table 2: Summary of anticancer activity

The mechanism behind this activity appears to involve the induction of apoptosis in cancer cells, as evidenced by increased markers of cell death and reduced cell viability in treated cultures .

Case Study 1: Antiviral Efficacy Against HCV

In a controlled study involving multiple compounds derived from this compound, researchers found that specific modifications led to enhanced anti-HCV activity. Compounds with a propionyl group at the R₂ position showed EC₅₀ values as low as 0.09 μM, indicating potent antiviral effects while maintaining low cytotoxicity .

Case Study 2: Anticancer Activity in Melanoma Models

A study investigating the effects of this compound on melanoma cells revealed significant inhibition of cell growth and metastasis in vivo. The compound was administered to mice with implanted melanoma tumors, resulting in reduced tumor size and metastasis compared to control groups .

Propiedades

IUPAC Name |

methyl 6-chloro-3-cyano-2-fluorobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClFNO2/c1-14-9(13)7-6(10)3-2-5(4-12)8(7)11/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIWJCKKZLNADGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1F)C#N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.